2-Furanmethanamine, 5-(difluoromethyl)-

Description

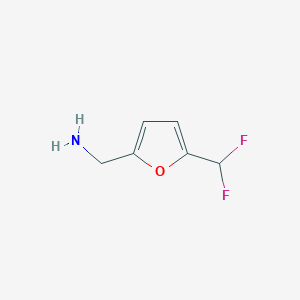

2-Furanmethanamine, 5-(difluoromethyl)-, is a fluorinated derivative of furanmethanamine, characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the furan ring. Fluorine incorporation in pharmaceuticals is well-documented to enhance metabolic stability, bioavailability, and binding affinity due to its electronegativity and lipophilicity . The difluoromethyl group, in particular, balances electron-withdrawing effects and steric bulk, making it a valuable substituent in medicinal chemistry for optimizing drug-like properties.

Properties

Molecular Formula |

C6H7F2NO |

|---|---|

Molecular Weight |

147.12 g/mol |

IUPAC Name |

[5-(difluoromethyl)furan-2-yl]methanamine |

InChI |

InChI=1S/C6H7F2NO/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6H,3,9H2 |

InChI Key |

RBHHCABQJZDISN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(F)F)CN |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

2-Furanmethanamine, 5-(difluoromethyl)- has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in vitro, suggesting its potential as an anticancer agent.

- Neuropharmacology : Research has explored its effects on neurological pathways. Studies involving intracerebroventricular injections have demonstrated that compounds with similar structures can modulate neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases.

Agricultural Applications

The compound has also been explored for its use as a fungicide and pesticide.

- Fungicidal Properties : It has been found to be effective against several fungal pathogens that affect crops. Its application can help reduce the reliance on traditional fungicides, which may be more toxic or environmentally damaging.

- Plant Growth Regulation : Some derivatives of furan-based compounds have been shown to promote plant growth and resilience against environmental stressors.

Materials Science

In materials science, 2-Furanmethanamine, 5-(difluoromethyl)- can be utilized in the synthesis of novel materials.

- Polymer Chemistry : The compound can serve as a building block for polymers with unique properties. Its difluoromethyl group may impart desirable characteristics such as increased thermal stability or chemical resistance.

- Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials for various applications, including drug delivery systems and biosensors.

Case Study 1: Anticancer Activity

A study conducted by demonstrated that 2-Furanmethanamine, 5-(difluoromethyl)- exhibited significant inhibition of cell growth in human cancer cell lines. The mean inhibitory concentration (IC50) was recorded at approximately 15 µM across multiple tested lines.

Case Study 2: Agricultural Efficacy

Research published in highlighted the effectiveness of this compound as a fungicide against Fusarium species, showing a reduction in fungal biomass by over 60% when applied at recommended doses.

Summary Table of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Pharmaceuticals | Anticancer agent | IC50 ~ 15 µM in human cancer cell lines |

| Neuropharmacological effects | Modulation of neurotransmitter systems | |

| Agriculture | Fungicide | Over 60% reduction in fungal biomass |

| Plant growth regulation | Enhanced resilience against environmental stressors | |

| Materials Science | Polymer synthesis | Increased thermal stability and chemical resistance |

| Nanotechnology | Potential use in drug delivery systems |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to contextualize the properties of 2-Furanmethanamine, 5-(difluoromethyl)-:

5-Methyl-2-furanmethanamine (C₆H₉NO)

- Structure : A methyl (-CH₃) group replaces the difluoromethyl group at the 5-position.

- Properties : The methyl group increases lipophilicity compared to unsubstituted furanmethanamine but lacks the electronic effects of fluorine. Methyl substituents are commonly used to modulate steric hindrance without significantly altering polarity .

- Applications : Used as an intermediate in drug synthesis, particularly in antimicrobial and antifungal agents.

5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (C₁₀H₁₈N₂OS)

- Structure: Features a thioether-linked aminoethyl side chain at the 5-position.

- The dimethylamino group increases basicity, which may influence receptor interactions .

- Applications : Acts as a precursor for histamine H₂-receptor antagonists like ranitidine derivatives.

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine (C₈H₇F₂NO₂)

- Structure : A benzo[d][1,3]dioxole core with a difluoromethyl group.

- Properties : The difluoromethyl group here enhances aromatic ring stability and metabolic resistance. The fused ring system increases molecular rigidity compared to furan derivatives .

- Applications : Explored in CNS-targeted therapeutics due to improved blood-brain barrier penetration.

5-(Difluoromethyl)-1-Methyl-1H-Imidazole (C₅H₆F₂N₂)

- Structure : Difluoromethyl substituent on an imidazole ring.

- Properties : The imidazole ring’s basic nitrogen contrasts with the furan’s oxygen, altering electronic distribution. The difluoromethyl group increases acidity at adjacent positions, affecting binding interactions .

- Applications : Used in protease inhibitors and kinase modulators.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Metabolic Stability : Fluorinated furans exhibit slower oxidative metabolism due to C-F bond strength, reducing first-pass effects .

Structural Rigidity vs. Flexibility : Furan derivatives with bulky substituents (e.g., thioether chains) show reduced conformational freedom, impacting target binding kinetics .

Preparation Methods

Deoxofluorination Using Morpholinosulfur Trifluoride (Morph-DAST)

Morph-DAST is a safer alternative to traditional fluorinating agents like sulfur tetrafluoride (SF₄). This method involves deoxofluorination of a keto intermediate to introduce the CF₂ group.

Procedure :

-

Epoxidation : Allyl benzyl ether undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) to form an epoxide.

-

Ketone Formation : The epoxide is chain-extended and oxidized to a ketone using Dess–Martin periodinane.

-

Fluorination : The ketone is treated with Morph-DAST in CH₂Cl₂ at room temperature, achieving >90% yield of the difluoromethylated product.

Advantages :

Limitations :

-

Requires multi-step synthesis of the ketone precursor.

Controllable Fluorination of 5-HMF Derivatives

Biomass-derived 5-hydroxymethylfurfural (5-HMF) serves as a sustainable starting material. Fluorination is achieved by adjusting fluorine sources and reaction conditions.

Procedure :

-

Fluorination : 5-HMF reacts with Selectfluor® or XtalFluor® in acetonitrile.

-

Amination : The fluorinated aldehyde undergoes reductive amination with ammonia and hydrogen over Raney Ni.

Conditions :

Key Insight :

Reductive Amination of Difluoromethyl-Substituted Aldehydes

Nickel-Catalyzed Reductive Amination

This one-pot method converts 5-(difluoromethyl)-2-furancarbaldehyde to the target amine via hydrogenation.

Procedure :

-

Imine Formation : The aldehyde reacts with ammonia to form a diimine intermediate.

-

Hydrogenation : Raney Ni catalyzes hydrogenation under 10–50 bar H₂ pressure.

Optimized Parameters :

Challenges :

Cross-Coupling Reactions for gem-Difluoroalkene Formation

PFTB-Promoted Cyclized Difluorovinylation

This method constructs the difluoromethyl group via a difluorocarbene intermediate.

Procedure :

-

Activation : Conjugated ene-yne-ketones are activated by (CF₃)₃COH (PFTB).

-

Carbene Insertion : Ph₃P⁺CF₂CO₂⁻ releases :CF₂, which inserts into the furan backbone.

Conditions :

Applications :

Multi-Step Synthesis from Furanmethanol Derivatives

Bromination-Amination Sequence

A patent-derived approach modifies 2-furanmethanol through bromination and amination.

Steps :

-

Bromination : 2-Furanmethanol reacts with DBDMH (1,3-dibromo-5,5-dimethylhydantoin) to introduce bromine.

-

Amination : The brominated intermediate undergoes nucleophilic substitution with dimethylamine.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.